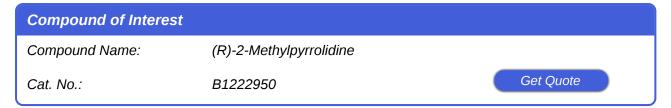


(R)-2-Methylpyrrolidine CAS number and properties

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An In-depth Technical Guide to (R)-2-Methylpyrrolidine

Introduction

(R)-2-Methylpyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group at the second carbon.[1] This chiral building block is of significant interest in pharmaceutical and agrochemical synthesis due to its unique ability to introduce chirality and enhance the efficacy of chemical reactions.[2][3] Its distinct stereochemistry is crucial in the formulation of enantiomerically pure compounds, particularly in the synthesis of alkaloids and other biologically active molecules.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for (R)-2-Methylpyrrolidine.

Chemical and Physical Properties

(R)-2-Methylpyrrolidine is a colorless to light yellow liquid with a characteristic odor.[1][2] A summary of its key physical and chemical properties is presented in the table below.



| Property | Value |
|---------------------|---|
| CAS Number | 41720-98-3[2][4] |
| Molecular Formula | C5H11N[2][4] |
| Molecular Weight | 85.15 g/mol [2][4][5] |
| Appearance | Colorless to light yellow liquid[2][3] |
| Density | 0.842 g/mL at 25 °C[2][4][6] |
| Boiling Point | 97-99 °C at 744 mmHg[7] |
| Flash Point | 7.22 °C (45.0 °F) - closed cup[4][6] |
| Refractive Index | n20/D 1.4353[4][6] |
| Optical Rotation | $[\alpha]^{20}/D = -18 \pm 2^{\circ} \text{ (c=1 in MeOH)[2][3]}$ |
| Solubility | Soluble in organic solvents.[2][3][7] |
| Storage Temperature | 2-8°C[2][4][6] |

Synthesis

An efficient and practical synthesis of **(R)-2-Methylpyrrolidine** has been developed, allowing for scalable preparation in high yield and optical purity.[8][9] The process typically involves a multi-step sequence starting from readily available chiral precursors.[8][9]

Experimental Protocol: Four-Step Synthesis from N-Boc-L-proline

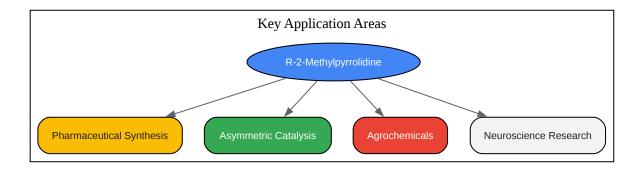
This synthetic route provides **(R)-2-Methylpyrrolidine** in high yield and greater than 99% optical purity without the need for chromatographic purification.[8][9]

Reduction of N-Boc-L-proline: N-Boc-L-proline is reduced using borane, generated in situ
from sodium borohydride and boron trifluoride etherate, to yield N-Boc-(S)-prolinol.[8][9] The
product can be purified by crystallization from heptane.[8][9]

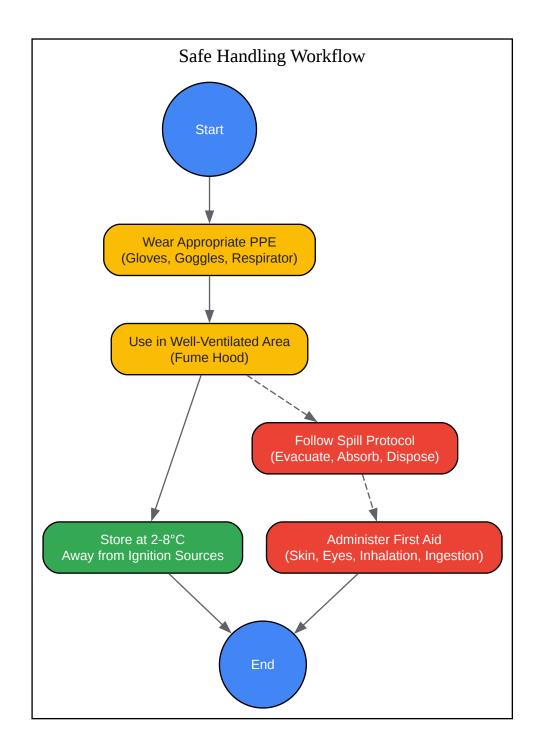


- Mesylation of N-Boc-(S)-prolinol: The resulting prolinol is then treated with methanesulfonyl chloride to produce the corresponding mesylate.
- Reduction of the Mesylate: The mesylate is reduced to form N-Boc-(R)-2-methylpyrrolidine.
- Deprotection: The N-Boc protecting group is removed using an acid, such as benzenesulfonic acid or hydrochloric acid, to yield the final product, (R)-2-Methylpyrrolidine, which can be isolated as a salt (e.g., benzenesulfonate or tartrate salt).
 [8]









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